DCZ3301
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Overview
Description
DCZ3301 is an aryl-guanidino inhibitor that induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma. DCZ3301 induces G2/M cell cycle arrest, and associates with downregulation of CDK1, cyclin B1, and cdc25C. DCZ3301 also induces cell apoptosis by decreasing MMP in T-cell leukemia/lymphoma cells.
Scientific Research Applications
DCZ3301 and Multiple Myeloma
Enhancing Bortezomib Sensitivity in Multiple Myeloma : DCZ3301 has been shown to overcome resistance to bortezomib, a drug used in multiple myeloma treatment, through regulation of the G2/M checkpoint. It induces M phase cell cycle arrest primarily by inhibiting DNA repair and enhancing DNA damage (Hu et al., 2020).
Apoptosis Induction and Cell Cycle Arrest : A study found that DCZ3301 induced cytotoxicity in multiple myeloma cell lines and patient myeloma cells, in part by decreasing mitochondrial membrane potential, thus inducing apoptosis. It also inhibited cell cycling, causing G2/M accumulation correlated with downregulation of Cdc25C, CDK1, and Cyclin B1 (Gao et al., 2017).
DCZ3301 and T-Cell Leukemia/Lymphoma
- Effects on T-Cell Leukemia/Lymphoma Cells : DCZ3301 inhibited the viability of T-cell leukemia/lymphoma cells in a dose- and time-dependent manner, inducing G2/M cell cycle arrest and apoptosis. It also suppressed the PI3K/AKT pathway, which is significant in these cancer types (Xiao et al., 2018).
DCZ3301 and Diffuse Large B-cell Lymphoma
- Inhibition of Proliferation in DLBCL : DCZ3301 showed direct cytotoxicity against DLBCL cell lines and inhibited the viability of these cells, even in the presence of pro-tumorigenesis cytokines. It induced apoptosis and cell cycle arrest at the G2/M phase by modulating signaling pathways like Akt, ERK1/2, and JAK2/STAT3 (Sun et al., 2017).
DCZ3301 in Ocular Neovascularization
- Inhibiting Ocular Neovascularization : DCZ3301 also demonstrated potential in inhibiting neovascularization in the eye. It was found to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and reduce the area of corneal neovascularization in an alkali-burn induced mouse model (Xu et al., 2020).
properties
CAS RN |
2136278-38-9 |
---|---|
Product Name |
DCZ3301 |
Molecular Formula |
C20H16ClF3N6O2 |
Molecular Weight |
464.83 |
IUPAC Name |
4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)guanidino)pyridin-3-yl)oxy)-N-methylpicolinamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
InChI Key |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
SMILES |
O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=N)N=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DCZ3301; DCZ3301; DCZ3301 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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